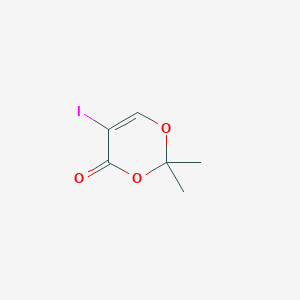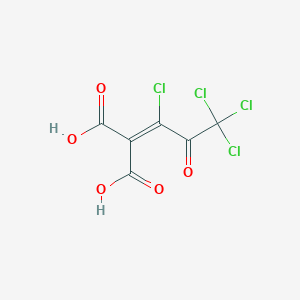
(1,3,3,3-Tetrachloro-2-oxopropylidene)propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3,3,3-Tetrachloro-2-oxopropylidene)propanedioic acid is a chemical compound with the molecular formula C6H2Cl4O5. It is a derivative of propanedioic acid, characterized by the presence of four chlorine atoms and a ketone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,3,3-Tetrachloro-2-oxopropylidene)propanedioic acid typically involves the chlorination of propanedioic acid derivatives. One common method is the reaction of malonic acid with chlorine in the presence of a catalyst, such as phosphorus pentachloride (PCl5), under controlled conditions. The reaction proceeds through the formation of intermediate chlorinated compounds, which are then further chlorinated to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where malonic acid or its derivatives are subjected to chlorination in reactors designed to handle corrosive chemicals. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1,3,3,3-Tetrachloro-2-oxopropylidene)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: The major product is the corresponding alcohol.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
(1,3,3,3-Tetrachloro-2-oxopropylidene)propanedioic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1,3,3,3-Tetrachloro-2-oxopropylidene)propanedioic acid involves its interaction with molecular targets through its reactive functional groups. The chlorine atoms and ketone group can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, resulting in specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonic Acid: A dicarboxylic acid with the formula CH2(COOH)2, used as a precursor in the synthesis of (1,3,3,3-Tetrachloro-2-oxopropylidene)propanedioic acid.
Succinic Acid: Another dicarboxylic acid with the formula C4H6O4, structurally similar but lacking the chlorine atoms and ketone group.
Oxalic Acid: A simpler dicarboxylic acid with the formula C2H2O4, used in various industrial applications.
Uniqueness
This compound is unique due to its high degree of chlorination and the presence of a ketone group, which confer distinct chemical reactivity and potential biological activity. These features make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
101205-15-6 |
|---|---|
Formule moléculaire |
C6H2Cl4O5 |
Poids moléculaire |
295.9 g/mol |
Nom IUPAC |
2-(1,3,3,3-tetrachloro-2-oxopropylidene)propanedioic acid |
InChI |
InChI=1S/C6H2Cl4O5/c7-2(3(11)6(8,9)10)1(4(12)13)5(14)15/h(H,12,13)(H,14,15) |
Clé InChI |
BCSHLYMNEBSNPF-UHFFFAOYSA-N |
SMILES canonique |
C(=C(C(=O)C(Cl)(Cl)Cl)Cl)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



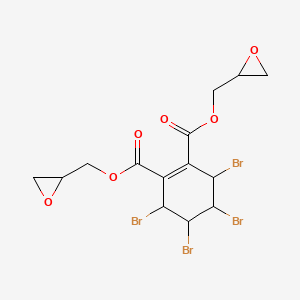
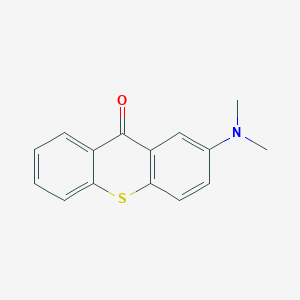
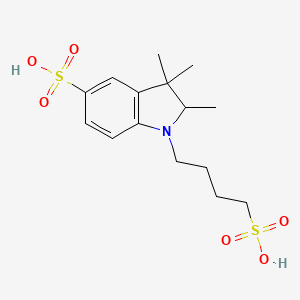
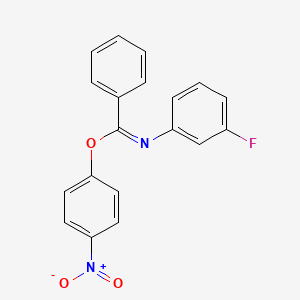
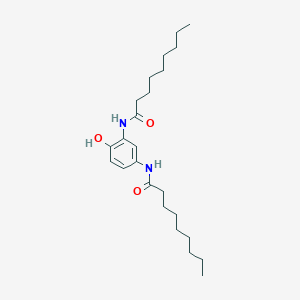
![[2-(Cyclopent-1-en-1-yl)ethenyl]benzene](/img/structure/B14326611.png)
![4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline](/img/structure/B14326622.png)
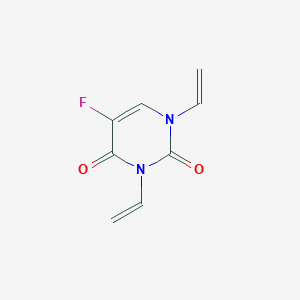
![3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14326625.png)
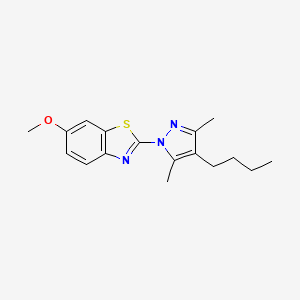
![3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14326635.png)

